2''-O-Galloylmyricitrin: A Technical Guide to Natural Sources and Plant-Based Isolation
2''-O-Galloylmyricitrin: A Technical Guide to Natural Sources and Plant-Based Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside. The document details its primary plant sources, comprehensive experimental protocols for its isolation and purification, and explores its potential biological activities through an analysis of the signaling pathways of its constituent molecules.
Natural Sources of 2''-O-Galloylmyricitrin
2''-O-Galloylmyricitrin has been identified in several plant species, primarily within the Polygonaceae and Combretaceae families. The concentration of this compound can vary depending on the plant species, the part of the plant used, and the extraction method.
Table 1: Quantitative Analysis of 2''-O-Galloylmyricitrin in Various Plant Sources
| Plant Species | Family | Plant Part | Extraction Solvent(s) | 2''-O-Galloylmyricitrin Content | Reference(s) |
| Polygonum aviculare L. | Polygonaceae | Aerial parts | Ethanol (B145695), Methanol (B129727), 70% Methanol, 30% Methanol, Water | Ethyl acetate (B1210297) fraction of EtOH extract: 208.9 mg/g (total flavonoids, including desmanthin-1) | [1] |
| Combretum affinis laxum | Combretaceae | Leaves | Methanol | 10.5 mg isolated from 160.7 mg of a specific fraction (PA4) | [2] |
| Impatiens balsamina | Balsaminaceae | Whole plant | Not specified in quantitative studies | Data not available | [3][4] |
| Polygonum capitatum | Polygonaceae | Aerial parts | Not specified in quantitative studies | Data not available | [5][6][7] |
Experimental Protocols for Isolation and Purification
The isolation and purification of 2''-O-Galloylmyricitrin from plant sources typically involve solvent extraction, followed by various chromatographic techniques. Below is a synthesized protocol based on methodologies reported for Polygonum aviculare and Combretum affinis laxum.
Extraction
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Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves or aerial parts) is used as the starting material.
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Solvent Extraction:
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Methanol Extraction (for Combretum affinis laxum): Macerate the powdered plant material in methanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure.
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Ethanol Extraction (for Polygonum aviculare): The powdered plant material is extracted with ethanol under reflux for several hours. This process is typically repeated multiple times to ensure exhaustive extraction. The ethanol extracts are then combined and concentrated[8].
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Fractionation
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Liquid-Liquid Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as diethyl ether, ethyl acetate, and n-butanol. 2''-O-Galloylmyricitrin, being a moderately polar compound, is expected to be enriched in the ethyl acetate and/or n-butanol fractions[8].
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Polyamide Column Chromatography: To remove tannins, which can interfere with subsequent purification steps, the extract can be filtered over a polyamide column[2].
Chromatographic Purification
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Silica (B1680970) Gel Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a solvent system, typically a mixture of chloroform, methanol, and water, in increasing polarity to separate compounds based on their affinity for the stationary phase[8].
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC.
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Column: A reversed-phase C18 column is commonly used.
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Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape, is employed. For example, a gradient of 30% acetonitrile in 0.05% aqueous formic acid has been used to isolate 2''-O-Galloylmyricitrin[2].
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Detection: A UV detector is used to monitor the elution of compounds, typically at a wavelength of 254 nm[8].
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Structure Elucidation
The structure of the purified 2''-O-Galloylmyricitrin is confirmed using spectroscopic methods, including:
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Potential Signaling Pathways and Biological Activity
While direct studies on the signaling pathways of 2''-O-Galloylmyricitrin are limited, its biological activity can be inferred from the known mechanisms of its constituent molecules: myricitrin (B1677591) and gallic acid. Both myricitrin and gallic acid are known for their anti-inflammatory and antioxidant properties[2][9][10].
Myricitrin has been shown to exert anti-inflammatory effects by modulating the JAK/STAT and NOX2/p47phox signaling pathways . It can inhibit the phosphorylation of JAKs and STAT1, which are key components in inflammatory cytokine signaling. Furthermore, myricitrin can suppress the production of reactive oxygen species (ROS) by inhibiting the assembly of NADPH oxidase components like NOX2 and p47phox[2].
Gallic acid is a potent antioxidant that can activate the ERK/Nrf2/Keap1 signaling pathway . It promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response, leading to the expression of protective enzymes. Gallic acid has also been implicated in modulating the PI3K/AKT/mTOR pathway , which is crucial in cell survival and proliferation, and has been studied in the context of cancer[1][8]. Additionally, gallic acid can influence other pathways such as the MAPK signaling cascade [11][12].
The presence of both myricitrin and a galloyl group in 2''-O-Galloylmyricitrin suggests that its biological activities could be a result of the synergistic or combined effects on these pathways.
Conclusion
2''-O-Galloylmyricitrin is a promising natural product with identifiable plant sources and established methods for its isolation. While further quantitative analysis across a broader range of flora is warranted, the existing data provides a solid foundation for sourcing this compound. The potential for this molecule to modulate key signaling pathways involved in inflammation and oxidative stress, inferred from its constituent parts, makes it a compelling candidate for further investigation in drug discovery and development. The protocols and pathway analyses presented in this guide offer a comprehensive starting point for researchers interested in the therapeutic potential of 2''-O-Galloylmyricitrin.
References
- 1. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]
- 2. Myricitrin Modulates NADPH Oxidase-Dependent ROS Production to Inhibit Endotoxin-Mediated Inflammation by Blocking the JAK/STAT1 and NOX2/p47phox Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Potential Application of Impatiens balsamina L. Flowers Extract as a Natural Colouring Ingredient in a Pastry Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ScholarWorks@Gachon: Two new phenolic compounds from the white flower of Impatiens balsamina [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
- 6. CN103432213B - Harvesting and processing method of polygonum capitatum serving as medicinal raw material of relinqing granules - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 10. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
